Acétylacétonate d'europium(III) hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

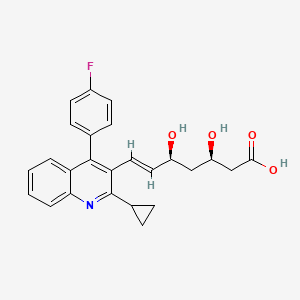

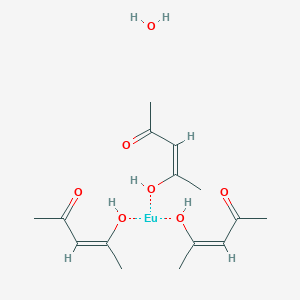

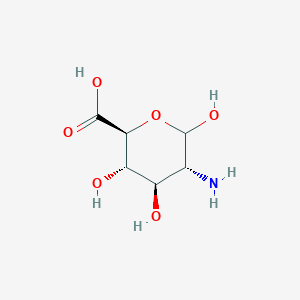

Europium(III) acetylacetonate hydrate: is a coordination compound with the chemical formula Eu(C₅H₇O₂)₃·xH₂O. It is a complex of europium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is widely used in various scientific and industrial applications.

Applications De Recherche Scientifique

Europium(III) acetylacetonate hydrate has a wide range of applications in scientific research, including:

Luminescent Materials: Used in the fabrication of phosphors for display and lighting technologies due to its strong luminescence.

Catalysis: Serves as a catalyst in various organic synthesis reactions.

Biomedical Imaging: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.

Nanotechnology: Incorporated into nanoparticles for enhanced optical and electronic properties.

Mécanisme D'action

- The primary target of this complex is the europium ion (Eu3+), which plays a crucial role in its luminescent properties .

- The complex absorbs energy from external sources (e.g., UV light) and undergoes electronic transitions. Upon relaxation, it emits characteristic photoluminescence in the visible spectrum, producing sharp emission lines at approximately 465 nm (blue), 525 nm (green), and 579 nm (yellow) .

Target of Action

Mode of Action

Safety and Hazards

Orientations Futures

Europium(III) acetylacetonate hydrate has potential applications in magnetic recording, magnetic energy storage, and biomedicine . It can be used as a sol-gel precursor to prepare highly luminescent Eu3±doped LaOF thin films . It can also be used as a dopant to fabricate cadmium selenide (CdSe) quantum dots via rapid microwave synthesis .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Europium(III) acetylacetonate hydrate are not fully understood. It is known that the compound can interact with various biomolecules. For instance, it has been observed to form mixed-ligand complexes in the presence of other ligands

Cellular Effects

It has been noted that the compound can enhance photoluminescence in certain materials , which suggests that it could potentially influence cellular processes related to light absorption and emission.

Molecular Mechanism

It is known that the compound can undergo dehydration to form an oxo-cluster . This behavior suggests that Europium(III) acetylacetonate hydrate may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Europium(III) acetylacetonate hydrate has been observed to demonstrate more efficient luminescence when doped into amorphous titania, compared to after calcination to convert amorphous to anatase . This suggests that the compound’s effects can change over time and under different conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium(III) acetylacetonate hydrate can be synthesized through the reaction of europium(III) chloride or europium(III) nitrate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of europium(III) acetylacetonate hydrate often involves large-scale batch reactions. The process includes the dissolution of europium salts in an appropriate solvent, followed by the addition of acetylacetone and a base. The mixture is stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying .

Analyse Des Réactions Chimiques

Types of Reactions: Europium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Complexation: It forms complexes with other ligands, such as trialkylbenzylammonium chloride, resulting in mixed-ligand complexes.

Thermal Decomposition: Upon heating, it decomposes to form europium oxide and acetylacetone.

Common Reagents and Conditions:

Complexation Reactions: Typically involve the use of organic solvents and additional ligands under mild conditions.

Thermal Decomposition: Requires heating under controlled temperatures to avoid complete degradation of the compound.

Major Products:

Complexation: Mixed-ligand complexes with enhanced luminescent properties.

Thermal Decomposition: Europium oxide and acetylacetone.

Comparaison Avec Des Composés Similaires

- Gadolinium(III) acetylacetonate hydrate

- Terbium(III) acetylacetonate hydrate

- Neodymium(III) acetylacetonate hydrate

- Samarium(III) acetylacetonate hydrate

- Cerium(III) acetylacetonate hydrate

Uniqueness: Europium(III) acetylacetonate hydrate is unique due to its strong red luminescence, which is more intense compared to other lanthanide acetylacetonates. This makes it particularly valuable in applications requiring high luminescence efficiency, such as in display technologies and biomedical imaging .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium(III) acetylacetonate hydrate involves the reaction of europium oxide with acetylacetone in the presence of a solvent and a catalyst.", "Starting Materials": [ "Europium oxide (Eu2O3)", "Acetylacetone (C5H8O2)", "Solvent (e.g. ethanol)", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Dissolve europium oxide in the solvent to form a solution.", "Add acetylacetone to the solution and stir.", "Add the catalyst to the solution and heat under reflux for several hours.", "Cool the solution and filter the resulting precipitate.", "Wash the precipitate with the solvent and dry in a vacuum oven to obtain Europium(III) acetylacetonate hydrate." ] } | |

Numéro CAS |

181266-82-0 |

Formule moléculaire |

C15H26EuO7 |

Poids moléculaire |

470.33 g/mol |

Nom IUPAC |

europium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |

InChI |

InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b2*4-3+;4-3-;; |

Clé InChI |

SBDZTTRWSNYRHZ-HXGNVLNTSA-N |

SMILES isomérique |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

SMILES canonique |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

Synonymes |

Eu(acac)3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-methyl-,](/img/no-structure.png)

![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)